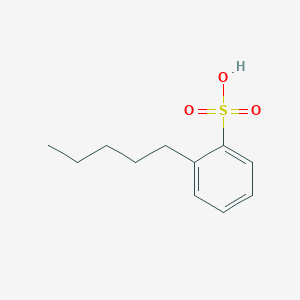![molecular formula C7H7Br2NO B14615768 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide CAS No. 57379-55-2](/img/structure/B14615768.png)
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that features a bromine atom and a fused oxazole-pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene. This reaction is mediated by cesium carbonate (Cs₂CO₃) and proceeds in a single step to yield the desired oxazole compound . The reaction conditions are generally mild, and the process is efficient, providing good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, cesium carbonate for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce oxazole derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide involves its interaction with molecular targets through its bromine and oxazole-pyridine moieties. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline-4-carboxamide: Shares a similar oxazole-pyridine structure but with additional functional groups.
Oxazolo[3,2-a]quinolinium Systems: These compounds have similar structural frameworks and are known for their biological activities.
Uniqueness
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific bromine substitution and the fused oxazole-pyridine ring system
Eigenschaften
CAS-Nummer |
57379-55-2 |
|---|---|
Molekularformel |
C7H7Br2NO |
Molekulargewicht |
280.94 g/mol |
IUPAC-Name |
2-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C7H7BrNO.BrH/c8-6-5-9-4-2-1-3-7(9)10-6;/h1-4,6H,5H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CXUJMMJFDUQSCN-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(OC2=CC=CC=[N+]21)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
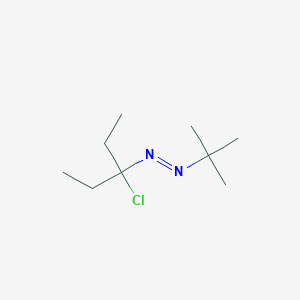


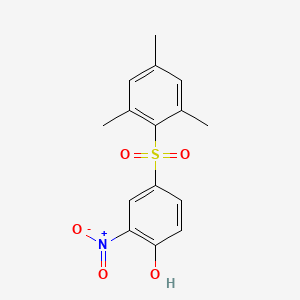

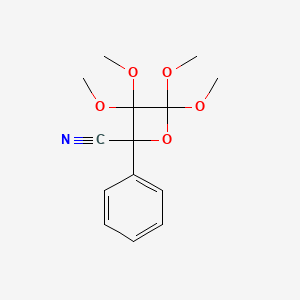
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
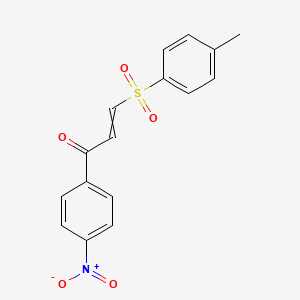

![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
